1-phenylpyrrolidine-2,3-dione
Description
Significance of Dioxopyrrolidine Core Structures in Organic Chemistry and Chemical Biology
The dioxopyrrolidine core, a five-membered nitrogen-containing ring with two ketone groups, is a prominent structural motif in a vast array of natural products and synthetic molecules. vulcanchem.comnih.gov This prevalence underscores its importance in organic chemistry and chemical biology. The pyrrolidine (B122466) ring itself is one of the most utilized heterocycles in medicinal chemistry programs due to its ability to form various conformers and provide three-dimensional diversity. nih.gov
In the realm of medicinal chemistry, the dioxopyrrolidine scaffold is recognized for its contribution to a wide range of pharmacological effects. vulcanchem.com For instance, derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties. uj.edu.pl The core's utility extends to its role as a versatile intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. The ability to functionalize the pyrrolidine ring at multiple positions allows for the generation of diverse molecular libraries for drug discovery. nih.gov
Overview of the 1-Phenylpyrrolidine-2,3-dione Structural Class
The this compound class of compounds is characterized by a pyrrolidine ring substituted with a phenyl group at the nitrogen atom (position 1) and two carbonyl groups at positions 2 and 3. The presence of the phenyl group and the dione (B5365651) functionality significantly influences the chemical reactivity and biological activity of these molecules.
The synthesis of the parent this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors. For example, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione has been synthesized from 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one through treatment with hydrochloric acid and glacial acetic acid. diva-portal.org
Scope of Academic Research on this compound and Analogous Systems
Academic research on this compound and its analogs is extensive, covering areas from synthetic methodology development to the exploration of their biological activities. A significant portion of the research focuses on using these compounds as building blocks for the synthesis of more complex heterocyclic systems, such as spiro-compounds. researchgate.netresearchgate.netresearchgate.net
For instance, (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones have been utilized in three-component 1,3-dipolar cycloaddition reactions to create novel dispiropyrrolothiazole derivatives with potential anti-tubercular activity. researchgate.net Similarly, these compounds have been reacted with cyclic diketones and tetrahydroisoquinoline to construct dispiropyrrolo[2,1-a]isoquinoline derivatives. researchgate.net These multicomponent reactions are highly valued for their efficiency in generating molecular complexity in a single step. researchgate.net
Furthermore, derivatives of 1-phenylpyrrolidine-2,5-dione have been synthesized and evaluated for a range of biological activities, including anticonvulsant, uj.edu.pl anticancer, ukrbiochemjournal.org and antibacterial effects. bohrium.com For example, a series of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones were synthesized and tested for their anticonvulsant activity. uj.edu.pl Another study reported the synthesis of 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione, which showed selective antiproliferative action against certain leukemia cell lines. ukrbiochemjournal.org
The exploration of 1-phenylpyrrolidine-2,4-dione (B108830) derivatives has also yielded compounds with interesting properties, such as herbicidal activity. d-nb.info The synthesis of these compounds often involves the reaction of α-hydroxybenzylidene analogs with alkyloxyamine hydrochlorides. d-nb.info
Detailed Research Findings
The following interactive table summarizes key research findings related to the synthesis and reactivity of this compound and its analogs.
| Compound Class | Reaction Type | Reactants | Products | Key Findings | Reference |
| 1-Aryl-pyrrolidine-2,3-diones | Cyclization | Substituted 2H-pyrrol-5-ones | 1-Aryl-pyrrolidine-2,3-diones | A straightforward synthetic route to functionalized pyrrolidines. diva-portal.org | diva-portal.org |
| (E)-3-Arylidene-1-phenyl-pyrrolidine-2,5-diones | 1,3-Dipolar Cycloaddition | (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones, 1,3-thiazolane-4-carboxylic acid, cyclic diketones | Dispiropyrrolothiazole derivatives | Synthesis of novel compounds with potential anti-tubercular activity. researchgate.net | researchgate.net |
| (E)-3-Arylidene-1-phenyl-pyrrolidine-2,5-diones | 1,3-Dipolar Cycloaddition | (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones, cyclic diketones, tetrahydroisoquinoline | Dispiropyrrolo[2,1-a]isoquinoline derivatives | Highly diastereoselective construction of novel heterocyclic scaffolds. researchgate.net | researchgate.net |
| 3-Phenylpyrrolidine-2,5-diones | Cyclization | 3-Phenylsuccinic acids, arylamines/arylhydrazines | N-Aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones | Investigation of structure-activity relationships for anticonvulsant activity. uj.edu.pl | uj.edu.pl |
| 1-Phenyl-pyrrolidine-2,5-dione Hybrids | Knoevenagel Condensation | 1-Phenyl-pyrrolidine-2,5-dione, Thiazolidinone derivatives | Pyrrolidinedione-thiazolidinone hybrids | Synthesis of compounds with anti-leukemic activity. ukrbiochemjournal.org | ukrbiochemjournal.org |
| 1-Phenyl-3-(α-hydroxybenzylidene)pyrrolidine-2,4-diones | O-Alkylation | 1-Phenyl-3-(α-hydroxybenzylidene)pyrrolidine-2,4-diones, Alkyloxyamine hydrochlorides | 1-Phenyl-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives | Synthesis of compounds with herbicidal activity. d-nb.info | d-nb.info |
Properties
CAS No. |
68676-23-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylpyrrolidine 2,3 Dione and Its Derivatives
General Synthetic Strategies for Pyrrolidine-2,3-diones
The construction of the pyrrolidine-2,3-dione (B1313883) ring can be achieved through several reliable synthetic routes. These strategies often involve the formation of the core heterocyclic structure from acyclic precursors through condensation and cyclization reactions.
A well-established method for synthesizing pyrrolidine-2,3-diones involves the condensation of pyruvic acid derivatives with aldehydes and amines. researchgate.net In this approach, the amine and aldehyde first react to form a Schiff base (an imine) in situ. This intermediate then undergoes a reaction with a pyruvic acid derivative, such as phenylpyruvic acid, to construct the pyrrolidinedione ring. researchgate.net For instance, a number of 2,3-pyrrolidinediones have been successfully synthesized through the condensation of phenylpyruvic, 3,4-dimethoxyphenylpyruvic, or α-ketobutyric acid with various aldehydes and amines. researchgate.net The initial formation of the Schiff base is a critical step, and its reactivity is influenced by the electronic properties of the starting aldehyde and amine. jst-ud.vnmdpi.com
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to pyrrolidine-2,3-diones by combining three or more reactants in a single step. beilstein-journals.orgscielo.org.mx A common MCR protocol for this scaffold involves the one-pot reaction of an amine, an aldehyde, and a pyruvate (B1213749) derivative. nih.gov This method avoids the isolation of intermediates and often proceeds under mild conditions. scielo.org.mxnih.gov For example, substituted pyrrolidine-2,3-diones can be prepared by stirring a mixture of an amine (R¹NH₂) and an aldehyde in dioxane, followed by the addition of a pyruvate and acetic acid, with the final mixture heated to complete the reaction. nih.gov This strategy has been utilized to create libraries of pyrrolidine-2,3-dione analogues for various applications. nih.gov
| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Pyruvate Derivative) | Key Conditions |
|---|---|---|---|
| R¹NH₂ | R²CHO | p-Bromophenyl pyruvate | Dioxane, 50°C then 90°C with Acetic Acid |
Another MCR approach uses reactants like aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate (B90230) to yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are direct precursors to the target diones. jst-ud.vnbeilstein-journals.org
The final ring-closing step, or cyclization, is fundamental to the formation of the pyrrolidine-2,3-dione structure. researchgate.net In many syntheses, this occurs after an initial intermolecular reaction, such as a Michael addition. researchgate.net Computational studies have elucidated the mechanism of forming the pyrrolidinedione ring from precursors like 3-nitromethyl coumarin. The process involves a sequence of a Michael addition, a Nef-type rearrangement of the nitro group, and a final tautomerization followed by cyclization to form the N-C bond, thus closing the ring. researchgate.net Broader strategies for pyrrolidine (B122466) ring synthesis, which can be adapted for dione (B5365651) derivatives, include [3+2] cycloaddition reactions of azomethine ylides with alkenes and intramolecular aminations. nih.govmdpi.com
Targeted Synthesis of 1-Phenylpyrrolidine-2,3-dione Derivatives
Specific derivatives of this compound can be prepared either by building the ring with the desired substituents in place or by functionalizing a pre-formed dione core.
A notable class of derivatives, the 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, are synthesized via a reversible transimination reaction. nih.gov This process involves reacting a precursor containing a Schiff base (C=N) linkage at the 4-position, such as a 4-(1-(benzylamino)ethylidene)pyrrolidine-2,3-dione, with methylamine (B109427). researchgate.netresearchgate.net The reaction effectively substitutes the group on the exocyclic nitrogen with a methyl group. researchgate.net
The reaction conditions can be optimized to achieve high yields. For example, reacting 4-(1-(4-methoxybenzylamino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dione with a 40% aqueous solution of methylamine in refluxing absolute ethanol (B145695) gives the desired 4-(1-methylamino)ethylidene product in 80.8% yield. researchgate.net Gratifyingly, using an excess of the aqueous methylamine solution as both the solvent and the nucleophilic reactant can increase the yield significantly, reaching up to 92.2%. researchgate.net This method is robust and accommodates various electron-donating or electron-withdrawing substituents on the phenyl rings at the 1- and 5-positions of the pyrrolidine-2,3-dione core. researchgate.net The structure of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione has been unequivocally confirmed through single-crystal X-ray diffraction. nih.gov
| 1-Position Substituent | 5-Position Substituent | Product | Yield (%) |
|---|---|---|---|
| Phenyl | Phenyl | 4-(1-Methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione | 92.2 |
| 4-Methylphenyl | Phenyl | 4-(1-Methylamino)ethylidene-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione | 85.4 |
| 4-Methoxyphenyl | Phenyl | 4-(1-Methylamino)ethylidene-1-(4-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione | 88.1 |
| 4-Chlorophenyl | Phenyl | 4-(1-Methylamino)ethylidene-1-(4-chlorophenyl)-5-phenylpyrrolidine-2,3-dione | 80.2 |
| 3-Nitrophenyl | Phenyl | 4-(1-Methylamino)ethylidene-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione | 82.6 |
The synthesis of chiral pyrrolidine derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. unipa.it General enantioselective approaches for pyrrolidine synthesis can be applied to produce chiral this compound derivatives. These strategies typically fall into three categories:
Use of Chiral Starting Materials: A straightforward approach is to begin the synthesis with an enantiomerically pure starting material. For instance, chiral pyrrolidines have been successfully synthesized starting from 2,3-O-iso-propylidene-D-erythronolactol, a carbohydrate-derived building block. nih.govresearchgate.net This strategy embeds chirality into the molecule from the outset.
Chiral Resolution: This classical method involves synthesizing the target molecule as a racemic mixture and then separating the enantiomers. A common technique is to react the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated by physical means like chromatography or crystallization. The desired enantiomer is then recovered by removing the resolving agent. This approach has been used to resolve chiral pyrrolidine precursors via their camphanic ester derivatives. nih.gov
Asymmetric Catalysis: This modern approach uses a chiral catalyst to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. Asymmetric 1,3-dipolar cycloaddition reactions, often catalyzed by metal complexes like those of silver, are powerful methods for constructing enantiomerically enriched spirocyclic pyrrolidine derivatives. researchgate.net
While specific examples detailing the enantioselective synthesis of the this compound core are not extensively documented, these established principles in asymmetric synthesis provide a clear roadmap for accessing its chiral derivatives. nih.govnih.govresearchgate.net
Green Chemistry Principles in Pyrrolidinedione Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is a significant area of contemporary research. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in this field include the use of multi-component reactions (MCRs), alternative energy sources like microwave and ultrasound irradiation, the utilization of environmentally benign solvents, and the development of catalyst-free reaction conditions. rsc.orgxjenza.orgrjptonline.org
Multi-component reactions are particularly noteworthy as they enhance atom economy by combining three or more reactants in a single step to form a final product, which minimizes waste and simplifies purification processes. rsc.orgnih.gov This approach is a cornerstone of green synthesis for complex heterocyclic compounds like pyrrolidinediones. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering a clean, effective, safe, and economical alternative to conventional heating methods. rjptonline.orgsphinxsai.com This technique significantly reduces reaction times, often from hours to minutes, while increasing product yields. sphinxsai.comnih.gov
One prominent example is the one-pot, three-component synthesis of substituted pyrrolidinone derivatives. In a study, various aromatic aldehydes, aniline, and dialkyl but-2-ynedioate were reacted in the presence of p-TsOH in water under microwave irradiation. sphinxsai.comresearchgate.net This method provides an eco-friendly pathway that avoids the use of expensive and moisture-sensitive metallic reagents, reduces tedious separation procedures, and minimizes the generation of metal waste. sphinxsai.com
Table 1: Microwave-Assisted Synthesis of Pyrrolidinone Derivatives sphinxsai.com
| Product | Ar (Aromatic Aldehyde) | R (Dialkyl but-2-ynedioate) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4a | C6H5 | CH3 | 4 | 92 |
| 4b | 4-CH3-C6H4 | CH3 | 5 | 88 |
| 4c | 4-OCH3-C6H4 | CH3 | 4.5 | 90 |
| 4d | 4-Cl-C6H4 | CH3 | 4 | 94 |
| 4e | 4-F-C6H4 | CH3 | 4.5 | 92 |
| 4f | 2-Cl-C6H4 | CH3 | 5 | 86 |
| 4g | C6H5 | C2H5 | 4 | 90 |
| 4h | 4-CH3-C6H4 | C2H5 | 5 | 85 |
| 4i | 4-OCH3-C6H4 | C2H5 | 4.5 | 88 |
| 4j | 4-Cl-C6H4 | C2H5 | 4 | 92 |
| 4k | 4-F-C6H4 | C2H5 | 4.5 | 90 |
| 4l | 2-Cl-C6H4 | C2H5 | 5 | 84 |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. nih.gov Ultrasound irradiation enhances reaction rates and yields by generating, growing, and imploding cavitation bubbles, which create localized high-pressure and high-temperature conditions. nih.govmdpi.com This method has been successfully applied to one-pot, three-component syntheses in aqueous media, further enhancing the environmental friendliness of the process. mdpi.comresearchgate.net
For instance, an ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones was developed using citric acid as a green catalyst in an environmentally friendly solvent. researchgate.net This approach is noted for its clean reaction profile, easy work-up, excellent yields, and significantly shorter reaction times. researchgate.net Similarly, the synthesis of novel isoxazolines has been achieved under ultrasound activation, capitalizing on safe and ecological oxidants. nih.gov
Solvent-Free and Alternative Solvent Systems
A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents. mdpi.com This has led to the exploration of solvent-free (neat) reaction conditions and the use of green solvents like water or ionic liquids. mdpi.comalfa-chemistry.com
Solvent-free reactions, often conducted by heating a mixture of reactants without any solvent, can lead to higher yields, shorter reaction times, and simpler work-up procedures. mdpi.comorganic-chemistry.org For example, the three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) to produce 2-pyridone derivatives has been efficiently carried out under solvent-free conditions. mdpi.com
Ionic liquids are considered "green solvents" due to their low volatility, low vapor pressure, high thermal stability, and recyclability. alfa-chemistry.comalfa-chemistry.com Pyrrolidinium-based ionic liquids, in particular, have been used as solvents in organic reactions, sometimes leading to shorter reaction times and higher conversion rates compared to conventional organic solvents. alfa-chemistry.com
Catalyst-Free and Eco-Friendly Catalysis
The development of catalyst-free synthetic methods is a significant step towards sustainability, as it avoids the use of potentially toxic and expensive catalysts. derpharmachemica.com An efficient, one-pot, catalyst-free synthesis of N-benzyloxazolidinone derivatives has been developed using N,N'-Carbonyldiimidazole (CDI) in DMSO, a process that requires no base or hazardous solvents. derpharmachemica.com
When catalysts are necessary, the focus shifts to using eco-friendly alternatives. This includes biodegradable catalysts like citric acid or recoverable and reusable catalysts such as aminonaphthalene-1,3-disulfonic acid-functionalized magnetic Fe3O4 nanoparticles. researchgate.net These magnetic nanoparticles can be easily recovered using an external magnetic field and reused multiple times without significant loss of catalytic activity, embodying the green principles of waste reduction and resource efficiency. researchgate.net
Chemical Reactivity and Transformation Mechanisms
Fundamental Reaction Types of 1-Phenylpyrrolidine-2,3-dione
The core reactivity of this compound stems from its dicarbonyl functionality, which can participate in a range of fundamental organic reactions.
The two carbonyl groups at the C2 and C3 positions of the pyrrolidine (B122466) ring are the primary sites of reactivity. The carbon atoms of these groups are electrophilic and susceptible to attack by nucleophiles. The compound exists in equilibrium between its keto and enol tautomeric forms. nih.gov This tautomerism is crucial, as the enol form allows the molecule to act as a C-nucleophile. nih.gov
One of the most significant reactions is the conjugate or Michael-type addition. In these reactions, nucleophiles add to the α,β-unsaturated system of the enolized dione (B5365651) or a related maleimide (B117702) precursor. For instance, the asymmetric conjugate addition of ketones, such as cyclohexanone, to N-phenylmaleimide can be catalyzed by chiral primary amine-salicylamides to produce substituted succinimides with high yields and enantioselectivity. mdpi.comnih.gov Similarly, the aza-Michael reaction, involving the addition of primary or secondary amines to a maleimide, is a key method for synthesizing 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. smolecule.com
Table 1: Organocatalytic Conjugate Addition of Ketones to N-Phenylmaleimide
| Nucleophile | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cyclohexanone | Chiral primary amine-salicylamide | 98% (global yield) | 94% | mdpi.comnih.gov |
| Acetone | Chiral primary amine-salicylamide | 71% | Not specified | mdpi.com |
| Cyclopentanone | Chiral primary amine-salicylamide | 89% (global yield) | Not specified | mdpi.com |
Pyrrolidinedione derivatives can undergo various oxidative transformations. While specific studies on the direct oxidation of this compound are limited, related structures show susceptibility to oxidizing agents. For example, compounds like 1-phenyl-3-(phenylamino)pyrrolidine-2,5-dione (B1273269) can be oxidized by reagents such as potassium permanganate (B83412) or hydrogen peroxide. smolecule.comevitachem.com
Furthermore, oxidative processes can be employed in the synthesis of the pyrrolidinedione ring itself. An intermolecular oxidative C-N bond formation, mediated by an I(III) oxidant, can be used to synthesize 1-phenylpyrrolidine-2,5-dione from simpler precursors. uri.edu In some contexts, however, the N-phenylpyrrolidine ring can be resistant to certain oxidative conditions. For instance, attempts at C-C bond cleavage in N-phenylpyrrolidine using copper-based catalysts and air, a reaction successful for N-phenylmorpholine, did not yield cleavage products. nih.gov
The carbonyl groups of this compound are readily reduced by various agents. Common laboratory reductants like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be used to reduce the carbonyls. More specific and milder methods have also been developed.
A deoxygenative reduction of 1-phenylpyrrolidine-2,5-dione to the corresponding 1-phenylpyrrolidine (B1585074) can be achieved using ammonia (B1221849) borane (B79455) (AB) as the reducing agent, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) under metal-free conditions. liv.ac.uk Another method involves the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF), generated in situ from sodium borohydride and iodine, to reduce substituted succinimides to their respective pyrrolidines. arkat-usa.org Tin(II) chloride-catalyzed reductive amination with phenylsilane (B129415) (PhSiH₃) is also an effective method for the reduction of 1-phenylpyrrolidine-2,5-dione. mdpi.com
Table 2: Reductive Transformation of 1-Phenylpyrrolidine-2,5-dione
| Reagent/Catalyst System | Product | Reference |
|---|---|---|
| B(C₆F₅)₃ / Ammonia Borane | 1-Phenylpyrrolidine | liv.ac.uk |
| BH₃-THF | 3,3-Disubstituted Pyrrolidines | arkat-usa.org |
| SnCl₂ / PhSiH₃ | N-Aryl Cyclic Amines | mdpi.com |
| Fe / NH₄Cl (on related isoxazolines) | Vinylogous Amides | academie-sciences.fr |
When the pyrrolidinedione ring is functionalized with a suitable leaving group, it can undergo nucleophilic substitution. For instance, derivatives bearing a hydrazino or phenylamino (B1219803) group can be further functionalized through substitution at this group. evitachem.com
A highly relevant transformation is the reaction of 4-acetyl-3-hydroxy-5-phenyl-1-phenyl-3-pyrroline-2-one (an enol tautomer of a substituted pyrrolidine-2,3-dione) with various aliphatic amines. This reaction proceeds via a nucleophilic addition/elimination pathway to yield 4-[1-(alkylamino)ethylidene]-1,5-diphenylpyrrolidine-2,3-diones. researchgate.net These products exist in the enamine form, stabilized by an intramolecular hydrogen bond. researchgate.net This demonstrates how the core structure can be modified through reactions at a substituent, which is itself influenced by the dione functionality. researchgate.net
Complex Reaction Pathways
Beyond fundamental additions and redox reactions, this compound and its derivatives are involved in more complex, multi-step transformations, often leading to the construction of intricate heterocyclic systems.
Intramolecular cyclization is a key strategy in the synthesis and transformation of pyrrolidinediones. The synthesis of 1-phenyl-3-(phenylamino)pyrrolidine-2,5-dione, for example, involves a Michael addition followed by an intramolecular cyclization where the carboxyl and amide groups of the intermediate undergo dehydration to form the final imide ring. evitachem.com
Other derivatives can be synthesized through pathways involving intramolecular cyclization. For example, pyrrolochromenes can be synthesized via a Wittig reaction to form o-hydroxybenzylidine succinimides, which then undergo a bromine-induced intramolecular cyclization. bohrium.com Furthermore, derivatives of this compound can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. These complex, often multicomponent, reactions with in-situ generated azomethine ylides lead to the formation of highly functionalized and stereochemically rich dispiropyrrolidine derivatives. nih.govresearchgate.net
of this compound
The reactivity of this compound is characterized by its participation in a variety of chemical transformations, leading to the synthesis of diverse and structurally complex molecules. Key reactions include Michael additions for derivatization, 1,3-dipolar cycloadditions to form spiro-heterocyclic systems, and organocatalytic transformations enabling stereochemical control. Additionally, its thermal decomposition and tautomeric properties have been subjects of study.
2 Michael Addition Reactions and Related Processes for Derivatization
The this compound moiety can serve as a Michael acceptor, facilitating the formation of new carbon-carbon bonds. This reactivity is particularly useful for the derivatization of the pyrrolidine ring system. masterorganicchemistry.com For instance, malononitrile (B47326) can add to 5-aryl-4-benzylidene-1-phenylpyrrolidine-2,3-dione in a Michael-type condensation. This reaction proceeds via the addition of the active methylene (B1212753) group of malononitrile to the activated double bond of the pyrrolidinedione derivative, leading to the formation of 5-amino-1,7-diaryl-3-oxo-2-phenylisoindoline-4,6-dicarbonitrile after cyclization of the intermediate. researchtrends.net
These Michael addition reactions are fundamental in expanding the chemical space of pyrrolidinedione derivatives, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. masterorganicchemistry.com
3 1,3-Dipolar Cycloaddition Reactions Involving Pyrrolidinediones
1,3-Dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds. wikipedia.org Derivatives of this compound, particularly (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones, serve as effective dipolarophiles in these reactions, leading to the formation of complex spiro-heterocyclic systems. acs.orgrsc.org
1 Generation of Azomethine Ylides as Intermediates
A common strategy for these cycloadditions involves the in situ generation of azomethine ylides, which act as the 1,3-dipole. wikipedia.org Azomethine ylides can be generated through several methods, including the thermal ring-opening of aziridines or, more frequently, the condensation of an α-amino acid with a carbonyl compound, followed by decarboxylation. researchgate.netnih.govtandfonline.com
For example, the reaction of isatin (B1672199) with α-amino acids like sarcosine (B1681465) or L-proline generates an intermediate that, upon heating, undergoes decarboxylation to form an azomethine ylide. tandfonline.comnih.govnih.gov Similarly, tetrahydroisoquinoline (THIQ) can react with cyclic diketones to generate tetrahydroisoquinolinium N-ylides. rsc.orgresearchgate.net These transient ylides are then trapped by a dipolarophile, such as an arylidene-pyrrolidinedione, to yield the final cycloadduct. rsc.orgresearchgate.net
2 Regio- and Stereoselectivity in Cycloaddition to Arylidene-Pyrrolidinediones
The 1,3-dipolar cycloaddition reactions involving arylidene-pyrrolidinediones are often characterized by high regio- and stereoselectivity. acs.orgrsc.org The reaction between an azomethine ylide and the exocyclic double bond of the (E)-3-arylidene-1-phenylpyrrolidine-2,5-dione typically proceeds in a highly controlled manner, leading to the formation of specific isomers. acs.orgrsc.org
For instance, the three-component reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones, L-proline, and a cyclic ketone like isatin yields spiropyrrolizidine derivatives with a high degree of diastereoselectivity. acs.orgnih.gov The stereochemical outcome of these reactions can be influenced by the specific reactants, solvents, and catalysts used. rsc.org X-ray diffraction studies have been instrumental in confirming the relative stereochemistry of the resulting complex spiro compounds. acs.orgrsc.org DFT calculations have also been employed to understand the kinetic control that governs the observed regio- and stereoselectivity. acs.org
3 Formation of Spiro-Heterocyclic Systems (e.g., Spiropyrrolizidines, Dispiropyrrolothiazoles)
The 1,3-dipolar cycloaddition of azomethine ylides to arylidene-pyrrolidinediones provides a direct route to a variety of spiro-heterocyclic systems. nih.govnih.gov These reactions result in the formation of a new pyrrolidine ring fused in a spiro manner to the pyrrolidinedione core.
Spiropyrrolizidines: These are formed when the azomethine ylide is generated from L-proline. The reaction with (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones and a cyclic ketone leads to the construction of a spiropyrrolizidine framework fused to the oxindole (B195798) or other cyclic ketone system. acs.orgnih.govrsc.org
Dispiropyrrolothiazoles: When 1,3-thiazolane-4-carboxylic acid is used as the amino acid source for generating the azomethine ylide, the resulting cycloaddition with arylidene-pyrrolidinediones can lead to the formation of dispiropyrrolothiazole derivatives. researchgate.net
These synthetic strategies have been successfully applied to create a wide range of complex polycyclic and spiro-heterocyclic structures containing the this compound scaffold. acs.orgresearchgate.net
4 Organocatalytic Transformations and Stereochemical Control
Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of reactions involving this compound and its derivatives. Chiral organocatalysts can induce enantioselectivity in various transformations, leading to the synthesis of optically active products. researchgate.net
For example, the enantioselective reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione can be achieved using chiral catalysts. While hydrogenation with a Rh(I) complex of (S,S)-BPPM showed some success, stoichiometric chiral reducing agents like (-)- and (+)-B-chlorodiisopinocamphenylborane provided good yields and enantiomeric excesses of the corresponding 3-hydroxy-pyrrolidinone. sci-hub.se
In the context of cycloaddition reactions, organocatalysts can be employed to promote the asymmetric [3+2] cycloaddition of azomethine ylides. For instance, tartaric acid has been used as an organocatalyst to mediate the cycloaddition of azomethine ylides with dipolarophiles, offering a metal-free approach to enantio- and diastereoselective synthesis of substituted pyrrolidines. ijacskros.com The use of chiral phosphine (B1218219) catalysts has also been reported for the organocatalytic allylic alkylation of α-benzylidene succinimides, demonstrating the potential for enantioselective construction of pyrrolidine-2,5-dione frameworks. researchgate.net
5 Thermal Decomposition and Tautomerism Studies
The thermal behavior of this compound and its derivatives reveals insights into their stability and potential for tautomerism. Studies on the thermal decomposition of 1,5-diaryl-2,3-dioxopyrrolidines have shown that they can exist in tautomeric equilibrium with 3-arylidene-2-arylimino propionic acid. researchtrends.net Upon heating, this open-chain tautomer can undergo decarboxylation to yield a cinnamylideneaniline and carbon dioxide. This process highlights the potential for ring-chain tautomerism in these systems. researchtrends.net
The presence of the dicarbonyl functionality in the pyrrolidine ring also allows for keto-enol tautomerism. The enol form of this compound is a key intermediate in certain reactions, influencing its reactivity profile.
Data Tables
Table 1: Michael Addition Reaction of 5-aryl-4-benzylidene-1-phenylpyrrolidine-2,3-dione
| Reactant 1 | Reactant 2 | Product | Reference |
| 5-aryl-4-benzylidene-1-phenylpyrrolidine-2,3-dione | Malononitrile | 5-amino-1,7-diaryl-3-oxo-2-phenylisoindoline-4,6-dicarbonitrile | researchtrends.net |
Table 2: 1,3-Dipolar Cycloaddition for the Synthesis of Spiro-Heterocycles
Table 3: Organocatalytic Reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione
| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) | Reference |
| 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione | (S,S)-BPPM-Rh(I) complex | (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | 76% | sci-hub.se |
| 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione | (-)-B-chlorodiisopinocamphenylborane | (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | Good | sci-hub.se |
| 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione | (+)-B-chlorodiisopinocamphenylborane | (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | Good | sci-hub.se |
Structure Activity Relationship Sar Studies and Rational Design of Derivatives
Influence of Substituents on Pyrrolidinedione Reactivity and Properties
The reactivity and physicochemical properties of the 1-phenylpyrrolidine-2,3-dione core are significantly influenced by the nature and position of substituents on both the N-phenyl ring and the pyrrolidinedione ring itself. Research has demonstrated that modifying these substituents can modulate the electronic environment, steric profile, and ultimately the biological interactions of the molecule.
Studies on related 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones have quantitatively assessed the impact of substituents on the N-phenyl ring. scispace.com A key finding is the direct correlation between the electronic effects of the substituent and the chemical shifts observed in 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the carbonyl carbons (C2 and C5) of the succinimide (B58015) ring. scispace.com Electron-donating groups were found to cause downfield shifts, whereas electron-withdrawing groups induced upfield shifts. scispace.com This indicates a direct transmission of electronic effects from the substituent through the phenyl ring to the heterocyclic core, altering its electron density. scispace.com The moderate impact of these electronic effects suggests a nuanced influence on the reactivity of the carbonyl groups. scispace.com
The type of substituent is also critical for biological activity. For instance, in a series of (aminophenyl)pyrrolidine-2,5-diones designed as enzyme inhibitors, the presence of a primary amine group on the phenyl ring was found to be crucial for potent and selective inhibition of aromatase. nih.gov In contrast, analogs with a 4-nitrophenyl group exhibited only weak and nonselective inhibition, highlighting the importance of the basicity and hydrogen-bonding capability of the substituent for specific biological interactions. nih.gov Similarly, research into anticonvulsant derivatives showed that introducing substituents like chloro or fluoro groups onto the phenyl ring could alter biological activity.
The reactivity in synthetic transformations is also affected. The rate-limiting step in the ring transformation of related thiazole (B1198619) compounds, which involves the cleavage of a thiirane (B1199164) ring, was found to be slowed by the presence of electron-withdrawing substituents on the thioamide portion of the molecule. researchgate.net This demonstrates that electronic effects can govern reaction kinetics and the stability of intermediates. researchgate.net
| Substituent Effect on N-Phenyl Ring | Observed Influence on Pyrrolidinedione Properties | Reference |
| Electron-donating groups | Cause downfield shifts in 13C NMR for C2 and C5 carbonyls. | scispace.com |
| Electron-accepting groups | Cause upfield shifts in 13C NMR for C2 and C5 carbonyls. | scispace.com |
| 4-amino group | Essential for potent and selective aromatase inhibition. | nih.gov |
| 4-nitro group | Results in weak, non-selective aromatase inhibition. | nih.gov |
| Chloro, fluoro groups | Can alter biological activity in anticonvulsant analogs. |
Design Principles for Novel this compound Analogs
The design of new analogs based on the this compound scaffold follows several key principles aimed at creating molecules with improved properties and novel biological activities. The inherent structural features of the pyrrolidine (B122466) ring, such as its three-dimensional, non-planar shape and the presence of stereogenic centers, make it a valuable scaffold for exploring chemical space. researchgate.netd-nb.info
A primary design strategy involves using the pyrrolidinedione core as a building block for more complex molecular architectures. One successful approach is the use of multicomponent 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net In this method, derivatives such as (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones act as dipolarophiles, reacting with in-situ generated azomethine ylides to construct highly functionalized and stereochemically complex spiro-fused heterocyclic systems. researchgate.netresearchgate.net This strategy allows for the efficient, high-yield construction of diverse molecular scaffolds, including spirooxindoles and dispiropyrrolothiazoles, from relatively simple precursors. researchgate.netresearchgate.net
Another core principle is the design of hybrid molecules, where the pyrrolidinedione moiety is combined with other known pharmacophores. This approach aims to create synergistic effects or novel activity profiles. For example, a series of pyrrolidinedione-thiazolidinone hybrids were synthesized to investigate potential anti-leukemic activity, combining two heterocyclic systems known for their biological relevance. ukrbiochemjournal.org
Furthermore, a key principle in the rational design of derivatives is the creation of a versatile and "highly modifiable" core structure. diva-portal.org Synthetic pathways are developed to produce central intermediates that can be easily and diversely functionalized in subsequent steps. diva-portal.org This allows for the systematic exploration of SAR by introducing a wide variety of substituents at different positions on the scaffold to fine-tune the molecule's properties. researchgate.netdiva-portal.org The functionalization of a pre-formed pyrrolidine ring is a common and effective strategy in medicinal chemistry. researchgate.netd-nb.info
Computational Approaches in SAR Elucidation (e.g., Pharmacophore Modeling for Biological Interactions)
Computational chemistry plays a vital role in elucidating the SAR of this compound derivatives, providing insights that are often difficult to obtain through experimental methods alone. These in silico techniques guide the rational design of new compounds by predicting their properties and interactions with biological targets. asianjpr.comresearchgate.net
Pharmacophore modeling is a particularly powerful tool. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. researchgate.netresearchgate.net For anticonvulsant agents based on the pyrrolidine-2,5-dione scaffold, pharmacophore models have been developed that typically include a hydrophobic unit, a hydrogen bonding domain, and an electron donor feature. researchgate.net Such models are built using the structures of known active compounds and can then be used to virtually screen large chemical libraries to identify new potential drug candidates that fit the model. researchgate.netnih.govbohrium.com
Molecular docking is another widely used computational method. This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. asianjpr.comresearchgate.net For example, docking studies have been used to investigate the binding of pyrrolidine derivatives to acetylcholinesterase, a target for Alzheimer's disease, to predict their potential inhibitory activity. asianjpr.com The results of docking, such as binding affinity scores, can help prioritize which newly designed compounds should be synthesized and tested experimentally. asianjpr.com
Quantum chemical calculations , such as Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of the molecules at a fundamental level. researchgate.net DFT can be used to calculate properties like charge distribution and dipole moments and to rationalize the stereochemical outcomes of reactions by modeling reaction pathways and transition states. researchgate.net This provides a deeper understanding of the structure-property relationships observed experimentally.
| Computational Method | Application in this compound SAR | Key Findings / Purpose | Reference |
| Pharmacophore Modeling | Design of anticonvulsant agents | Identified key features: hydrophobic unit, hydrogen bond domain, electron donor. Used to screen for novel leads. | researchgate.net, researchgate.net |
| Molecular Docking | Prediction of anti-Alzheimer's activity | Predicted binding affinities of pyrrolidine derivatives to the acetylcholinesterase enzyme. | asianjpr.com |
| Molecular Dynamics | Supporting receptor interaction hypothesis | Used to model the stability of a derivative's binding to the AMPA receptor over time. | researchgate.net |
| Density Functional Theory (DFT) | Rationalizing reaction outcomes | Computed electronic properties and minimum energy structures to explain the stereochemistry of cycloaddition reactions. | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 1-phenylpyrrolidine-2,3-dione and its analogs.
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Stereoselectivity
DFT calculations have been widely employed to elucidate the mechanisms and stereoselectivity of reactions involving pyrrolidine-2,5-dione systems. For instance, in the context of 1,3-dipolar cycloaddition reactions, DFT has been used to understand the observed regio- and stereoselectivity. rsc.orgacs.org Theoretical calculations at the B3LYP/6-31G(d,p) level have helped to rationalize the kinetic control of these reactions. acs.orgrsc.org
These computational studies are crucial for predicting the outcomes of complex multi-component reactions that lead to the formation of structurally diverse spiro-derivatives. researchgate.netnih.govresearchgate.net By modeling transition states and reaction pathways, researchers can predict which isomers are more likely to form, guiding synthetic efforts towards desired products. rsc.orgacs.org The use of DFT to investigate reaction mechanisms provides a molecular-level understanding that complements experimental findings. acs.orgresearchgate.net
In the synthesis of novel dispiropyrrolo[2,1-a]isoquinolines, DFT calculations were performed to understand the unprecedented regioselectivity observed, confirming that the reaction affords the kinetic products. rsc.org Similarly, for the synthesis of dispiropyrrolothiazole derivatives, theoretical calculations using the DFT approach enlightened the observed regio- and stereoselectivity. rsc.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding the chemical reactivity and electronic properties of this compound derivatives. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. malayajournal.orgdergipark.org.tr A smaller energy gap generally indicates a more reactive molecule. malayajournal.org
For various pyrrolidine-2,5-dione derivatives, the HOMO and LUMO are often located on different parts of the molecule, such as the succinimide (B58015) ring and the sulfonamido group or aromatic rings. tandfonline.com This separation of orbitals is indicative of charge transfer characteristics within the molecule. malayajournal.orgdergipark.org.tr DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. malayajournal.orgtandfonline.comresearchgate.net For example, in one study, the HOMO-LUMO energy gap for a novel N-(substituted) sulfonyl carboxamide bearing a pyrrolidine-2,5-dione was assessed using density functional calculations. tandfonline.com
The table below summarizes representative HOMO-LUMO energy data for related structures, illustrating the impact of substituents on the electronic properties.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
| FDI | -5.2822 | -1.2715 | 4.0106 | B3LYP/6-31G(d,p) |
| Olanzapine | - | - | 3.937 | DFT/LanL2DZ |
FDI: 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Data is illustrative of the types of calculations performed on similar heterocyclic systems.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for identifying the reactive sites within a molecule. epstem.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. malayajournal.orgnih.govacs.org Red areas typically indicate negative potential (nucleophilic sites), while blue areas represent positive potential (electrophilic sites). malayajournal.org
For pyrrolidine-2,5-dione derivatives, MEP analysis has been used to distinguish between active and inactive compounds, suggesting that the MEP maps can serve as a signature for biological activity. researchgate.net Minima in the MEP are often found near the carbonyl oxygens of the imide ring. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with a biological target. malayajournal.orgnih.govacs.org
Molecular Modeling and Simulation Studies
Beyond quantum chemical calculations, molecular modeling and simulation techniques provide dynamic insights into the behavior of this compound derivatives in biological systems.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drugs. researchgate.netnih.govresearchgate.net
For derivatives of pyrrolidine-2,5-dione, molecular docking studies have been conducted to investigate their interactions with various biological targets. For instance, docking studies have been used to model the binding of these compounds to the active sites of enzymes like acetylcholinesterase and the main protease of SARS-CoV-2. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov In one case, molecular docking indicated that a derivative, methsuximide, was incapable of forming hydrogen bonds with its protein target. nih.gov
The results from docking studies can guide the design of more potent and selective inhibitors. researchgate.net
Molecular Dynamics Simulations to Investigate Binding Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the binding pose over time. researchgate.net MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and fluctuations that occur in a biological system. researchgate.net
For spiro-derivatives synthesized from 1-phenylpyrrolidine-2,5-diones, MD simulations have been used to investigate the stability of their binding to targets like the SARS-CoV-2 main protease. researchgate.net These simulations can confirm the stability of binding modes predicted by docking and provide a more accurate estimation of the binding free energy. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of the this compound molecule are critical determinants of its chemical reactivity and biological interactions. Computational and theoretical chemistry provides powerful tools to explore the molecule's conformational possibilities and the associated energy changes, collectively known as the potential energy surface (PES).
Detailed research into the conformational landscape of pyrrolidine (B122466) derivatives reveals key aspects of their structure. The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. For related pyrrolidine-2,5-dione structures, an "envelope" conformation is commonly observed, where one atom is out of the plane formed by the other four. sciencegate.appresearchgate.net In the case of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, for example, the disubstituted carbon atom lies out of the mean plane of the other four ring atoms. sciencegate.app Similar puckering is expected for the this compound ring.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energy landscapes of such molecules. researchgate.netresearchgate.net These calculations can identify stable conformers (energy minima) and the transition states that connect them. For instance, a study on the reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones utilized computational results to propose a pathway that follows the lowest energy route on the potential energy surface (PES). researchgate.net This type of analysis helps in understanding not just static structure but also the dynamic processes and reactivity of the molecule. Conformational analyses are performed to locate all stable conformers, considering rotational changes of substituent groups and slight puckering variations within the heterocyclic ring. scispace.com
The following table summarizes findings from computational studies on related pyrrolidine-dione structures, illustrating the types of parameters investigated.
| Compound Studied | Computational Method | Key Conformational Finding | Reference |
|---|---|---|---|
| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | DFT | Reaction mechanism follows the lowest energy pathway on the Potential Energy Surface (PES). | researchgate.net |
| rac-3-Phenylpyrrolidine-2,5-dione | X-ray Diffraction | Significant differences (up to 17°) in the relative orientation of phenyl and pyrrolidine rings in different polymorphs. | rsc.org |
| 1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione | X-ray Diffraction | The five-membered ring adopts an envelope conformation. | sciencegate.app |
| (E)-3-(Oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione | X-ray Diffraction | The dihedral angle between the phenyl ring and the pyrrolidine-2,5-dione ring is 59.9°. | nih.gov |
| 1-Aryl-3-methyl-3-phenylpyrrolidine-2,5-diones | DFT (B3LYP/6-311G(d,p)) | Conformational analysis performed to find all stable conformers, focusing on the position of the 3-phenyl group. | scispace.com |
Biological Activities and Mechanistic Insights Non Human and in Vitro Studies
Enzyme Inhibition Studies
The interaction of pyrrolidine-2,3-dione (B1313883) derivatives with various enzymes has been a subject of scientific investigation, although specific data for the 1-phenyl substituted variant are limited in some areas.
Carbonic Anhydrase Isoenzyme Modulation
Currently, there is a lack of specific research data in the public domain regarding the modulatory effects of 1-phenylpyrrolidine-2,3-dione on carbonic anhydrase isoenzymes. While various heterocyclic compounds, such as sulfonamides and hydrazides, have been explored as carbonic anhydrase inhibitors, the potential of the pyrrolidine-2,3-dione scaffold in this context remains an uninvestigated area. nih.govmdpi.com
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Inhibition of glycosidase enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov While direct studies on this compound are not extensively documented, the broader class of pyrrolidine (B122466) derivatives has shown promise as inhibitors of these enzymes. nih.govresearchgate.net
For instance, a study on N-Boc-proline amides, which feature a pyrrolidine ring, identified compounds with significant inhibitory activity. The 4-methoxy analogue (Compound 3g in the study) demonstrated noteworthy inhibition against both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another derivative (Compound 3a) also showed robust activity against α-amylase with an IC₅₀ of 36.32 µg/mL. nih.gov Furthermore, a series of pyrrolidine-chalcone hybrids were synthesized and evaluated, with one compound exhibiting a dual inhibitory effect with an IC₅₀ value of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. acs.org These findings highlight the potential of the pyrrolidine scaffold as a basis for developing glycosidase inhibitors, though further research is needed to characterize the specific activity of this compound. nih.govacs.org
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Other Enzyme Interactions (e.g., Glucosamine 6-phosphate synthase, Methionyl-trna-synthetase)
Glucosamine-6-phosphate synthase (GlcN-6-P) is a target for antimicrobial and antidiabetic agents. nih.govnih.gov It catalyzes the initial step in hexosamine metabolism. rcsb.org Despite the investigation of various compounds as inhibitors for this enzyme, there is no specific information in the available literature detailing the interaction of this compound or its derivatives with GlcN-6-P synthase. nih.govnih.gov Similarly, research on the interaction of this compound with methionyl-tRNA-synthetase has not been reported in the surveyed studies.
Antimicrobial Research
The pyrrolidine-2,3-dione core has been identified as a promising scaffold for the development of new antimicrobial agents, particularly against resilient bacterial strains. nih.gov
Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)
A significant body of research has focused on the antibacterial properties of pyrrolidine-2,3-dione derivatives, especially against Gram-positive bacteria like Staphylococcus aureus. rsc.orgnih.gov A novel library of over 25 monomeric and dimeric pyrrolidine-2,3-dione scaffolds was synthesized and evaluated for its antimicrobial and anti-biofilm capabilities. nih.govnih.gov
Several of these analogues demonstrated potent activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values often in the single-digit µg/mL range. rsc.orgnih.gov For instance, a trans-cyclohexyl dimer derivative showed potent activity with MIC values between 4–8 µg/mL against various S. aureus strains. rsc.org Monomeric derivatives with aza-moieties in their linker also displayed significant activity, with MICs as low as 8 µg/mL. rsc.org These compounds were noted for their ability to eradicate bacterial biofilms at concentrations close to their MIC, which is a significant advantage over many existing antibiotics. nih.govresearchgate.net
The activity of these compounds against Gram-negative bacteria like Escherichia coli has also been investigated, although they appear to be generally less effective. In one study, pyrrolidine-2,3-dione derivatives were identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, another Gram-negative bacterium. nih.gov While this study focused on P. aeruginosa, it provides a potential mechanism of action that could be relevant for other Gram-negative organisms. nih.gov
Below is a data table summarizing the antibacterial activity of selected pyrrolidine-2,3-dione derivatives against S. aureus.
| Compound Type | Derivative/Linker Description | Bacterial Strain | MIC (µg/mL) |
|---|---|---|---|
| Monomer | Aza-substituted diamine linker (bis-propyltriamine) | S. aureus (MSSA) | 8 |
| Monomer | Aza-substituted diamine linker (spermidine) | S. aureus (MSSA) | 8 |
| Monomer | Long-chain N-substituent on spermidine (B129725) linker | S. aureus (MSSA) | 8 |
| Dimer | trans-cyclohexyl diamine linker | S. aureus (MSSA) | 8 |
| Dimer | trans-cyclohexyl diamine linker | S. aureus (MRSA, USA100) | 4 |
| Dimer | trans-cyclohexyl diamine linker | S. aureus (MRSA, USA300) | 8 |
| Dimer | Aza-linker (short) | S. aureus (MSSA) | 16 |
| Dimer | Polyaza-linker (two nitrogen atoms) | S. aureus (MSSA) | 16 |
Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)
Research into the antifungal properties of the 2,3-pyrrolidinedione skeleton, the core structure of this compound, has shown notable activity, particularly against the opportunistic yeast Candida albicans. unimi.itnih.gov While compounds featuring a 2,4-pyrrolidinedione ring system have been extensively studied for their biological activities, the 2,3-pyrrolidinedione skeleton has been investigated less frequently. nih.gov
A study exploring a range of analogues with substituents on the 2,3-pyrrolidinedione core identified promising activity against oral pathogens. nih.gov The most effective compound from this research demonstrated significant antimicrobial and antifungal effects on Streptococcus mutans and Candida albicans, with efficacy comparable to that of chlorhexidine, a widely used antiseptic in oral healthcare. unimi.itnih.gov The findings suggest that the 2,3-pyrrolidinone skeleton is a viable candidate for the development of new antifungal agents. unimi.it Specific data regarding the activity of this compound against Aspergillus niger is not extensively detailed in the reviewed literature.
| Fungal Species | Core Structure | Key Finding | Reference Compound |
|---|---|---|---|
| Candida albicans | 2,3-Pyrrolidinedione | A promising derivative showed significant antifungal activity against biofilm. | Chlorhexidine |
Antimycobacterial Activity
Based on a review of available scientific literature, specific studies detailing the in vitro antimycobacterial activity of this compound against mycobacterial species have not been prominently reported.
Interactions with Biological Pathways and Targets
Modulation of Ion Channels (e.g., Voltage-Gated Sodium and Calcium Channels)
A review of published research indicates a lack of specific studies focused on the direct modulatory effects of this compound on voltage-gated sodium and calcium channels. While the broader class of pyrrolidine-2,5-diones has been investigated in the context of epilepsy for potential interactions with these channels, direct evidence for the 2,3-dione isomer is not available. unipa.it
Anti-proliferative Effects on Cell Lines (e.g., Leukemia Cell Lines)
Receptor Binding and Signaling Pathway Modulation
One of the notable biological interactions identified for the pyrrolidine-2,3-dione scaffold is its role as a stabilizer of protein-protein interactions (PPIs). nih.gov Specifically, molecules with this core structure have been identified as stabilizers of the interaction between 14-3-3 proteins and their client proteins, such as the plant plasma membrane H+-ATPase 2 (PMA2). nih.govresearchgate.net
The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, influencing their function and cellular localization. The stabilization of these interactions by small molecules is an area of therapeutic interest. In vitro studies have biophysically confirmed that pyrrolidone-based molecules can stabilize the 14-3-3/PMA2 interaction. researchgate.net Crystal structures of the ternary complex have revealed that these small molecules bind at the interface of the 14-3-3 protein and its partner. researchgate.nettue.nl
| Target | Interaction Type | Reported Effect | Dissociation Constant (Kd) |
|---|---|---|---|
| 14-3-3/PMA2 Protein-Protein Interaction | Stabilizer | Stabilizes the protein complex | 80 µM |
Antioxidant Properties (In Vitro Assays)
There is a lack of specific published data from common in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for the compound this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 1-phenylpyrrolidine-2,3-dione and its analogs. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms can be mapped out, while 2D techniques provide deeper insights into spatial relationships.
¹H and ¹³C NMR: Proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. rsc.org The chemical shifts (δ), reported in parts per million (ppm), indicate the type of proton or carbon, while the splitting patterns in ¹H NMR reveal neighboring protons.
In studies of various substituted this compound derivatives, specific chemical shifts have been recorded that confirm their structures. researchgate.netjst-ud.vnjst-ud.vn For instance, the protons of the phenyl group typically appear in the aromatic region (around 7.0-8.0 ppm), while the protons on the pyrrolidine (B122466) ring have distinct shifts depending on their position and substitution. researchgate.net The carbon signals for the carbonyl groups (C=O) at the C2 and C3 positions are particularly characteristic and appear far downfield in the ¹³C NMR spectrum. jst-ud.vn
Interactive Data Table: NMR Data for Selected this compound Derivatives Below is a summary of reported NMR data for compounds structurally related to this compound.
| Compound Name | Nucleus | Solvent | Reported Chemical Shifts (δ in ppm) | Source |
|---|---|---|---|---|
| 4-(1-Benzylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione (10ac) | ¹H NMR | CDCl₃ | 11.73 (tbr, 1H, N-H), 7.38-7.00 (m, Ar-H), 5.68 (s, 1H), 4.50 (dd, 1H, CH₂), 4.43 (dd, 1H, CH₂), 1.80 (s, 3H, CH₃) | researchgate.net |
| ¹³C NMR | CDCl₃ | 177.59, 164.27, 164.15, 138.19, 136.90, 136.30, 135.57, 129.56, 129.18, 128.87, 128.09, 127.98, 126.86, 126.19, 124.04, 107.52, 61.32, 47.22, 15.57 | ||
| 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | ¹H NMR | DMSO-d₆ | 11.45 (t, 1H, N-H), 8.12 (t, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 7.68 (dd, 1H, Ar-H), 7.59 (t, 1H, Ar-H), 7.28-7.22 (m, 5H, Ar-H), 7.15 (d, 2H, Ar-H), 6.84 (d, 2H, Ar-H), 5.92 (s, 1H), 4.45 (dd, 1H, CH₂), 4.38 (dd, 1H, CH₂), 3.70 (s, 3H, OCH₃), 1.80 (s, 3H, CH₃) | jst-ud.vn |
| ¹³C NMR | DMSO-d₆ | 174.12, 164.81, 164.21, 158.84, 147.77, 138.67, 137.89, 130.01, 128.99, 128.71, 128.65, 128.34, 128.09, 127.83, 119.84, 116.73, 114.27, 107.53, 58.71, 55.13, 46.06, 15.36 |
2D NMR: Two-dimensional NMR techniques such as HSQC and HMBC are used to correlate proton and carbon signals, confirming the C-H framework of the molecule. jst-ud.vnjst-ud.vn While specific 2D NOESY (Nuclear Overhauser Effect Spectroscopy) data for this compound is not detailed in the provided sources, this technique is crucial for determining the through-space proximity of protons. For a molecule with stereocenters, NOESY can establish the relative stereochemistry by identifying protons that are close to each other in space, which is essential for understanding the molecule's 3D conformation. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule.
For the broader class of pyrrolidine derivatives, X-ray crystallography has been instrumental. In the crystal structure of a related compound, 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the five-membered ring was found to adopt an envelope conformation. nih.gov The analysis also detailed how molecules pack in the crystal lattice, linked by weak C—H⋯O hydrogen bonds and other interactions to form a three-dimensional framework. nih.gov Such analyses are critical for understanding intermolecular forces and the solid-state properties of these compounds. nih.govnih.gov Although a specific crystal structure for the parent this compound is not provided, the methodology remains the gold standard for confirming stereochemistry and solid-state conformation. researchgate.net
Interactive Data Table: Crystallographic Data for 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₁₃NO₂ | nih.gov |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 10.517 (5) | |
| b (Å) | 7.383 (3) | |
| c (Å) | 13.568 (6) | |
| β (°) | 102.332 (6) | |
| Volume (ų) | 1029.2 (8) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. jst-ud.vn This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. researchgate.net For example, in the characterization of a derivative, the observed m/z for the protonated molecule [M+H]⁺ was 397.1916, which corresponded exactly to the calculated value for the formula C₂₆H₂₄N₂O₂. researchgate.net This confirmation is a critical step in verifying the identity of a newly synthesized compound.
The fragmentation patterns observed in MS/MS experiments can reveal the connectivity of the molecule. wvu.edunih.gov By inducing the precursor ion to break apart and analyzing the resulting fragment ions, chemists can deduce the structure of different parts of the molecule, analogous to assembling a puzzle. researchgate.net
Interactive Data Table: HRMS Data for a this compound Derivative
| Compound Name | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|
| 4-(1-Benzylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione (10ac) | [M+H]⁺ | 397.1916 | 397.1916 | researchgate.net |
| 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | [M+H]⁺ | 458.1716 | 458.1716 | jst-ud.vn |
| [M+Na]⁺ | 480.1535 | 480.1535 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule.
For this compound, the IR spectrum is expected to show several characteristic absorption bands:
C=O Stretching: The most prominent peaks would be from the two carbonyl groups (ketone and amide) in the pyrrolidine-2,3-dione (B1313883) ring. These typically appear as strong, sharp bands in the region of 1650-1800 cm⁻¹. masterorganicchemistry.com The exact position can distinguish between the amide carbonyl (lactam) and the ketone carbonyl. For related pyrrolidine-2,5-dione derivatives, strong bands for the lactam carbonyl have been observed around 1680 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The phenyl group will exhibit characteristic absorptions in the 1400-1600 cm⁻¹ region due to C=C bond stretching within the ring. vscht.cz
C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹. vscht.cz
C-N Stretching: The stretching vibration of the C-N bond in the lactam would appear in the fingerprint region, typically between 1000-1350 cm⁻¹.
Interactive Data Table: Expected Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Amide C=O (Lactam) | Stretching | ~1680 - 1720 | Strong |
| Ketone C=O | Stretching | ~1720 - 1760 | Strong |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Weak |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used extensively in organic synthesis. fishersci.commerckmillipore.com In the synthesis of this compound and its derivatives, TLC serves two primary purposes:
Reaction Monitoring: By spotting small aliquots of the reaction mixture onto a TLC plate at regular intervals and eluting with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product. This allows for the determination of the optimal reaction time. fishersci.com
Purity Assessment: TLC provides a quick assessment of the purity of the crude product and the fractions collected during purification (e.g., by column chromatography). A pure compound should ideally appear as a single spot on the TLC plate. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.
Visualization of the spots on the TLC plate can be achieved by various methods, such as exposure to UV light (if the compound is UV-active, as this compound would be) or staining with chemical reagents like iodine vapor. nih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing conjugated systems, such as aromatic rings and double bonds.
The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of its electronic structure. The phenyl group conjugated with the dione (B5365651) system would give rise to π → π* transitions. Studies on related benzodipyrrolidone molecules, which also contain a conjugated pyrrolidone core, show maximum absorption wavelengths around 458 nm in chloroform (B151607) solution. researchgate.net The precise λ_max for this compound would depend on the solvent and the extent of conjugation, providing a characteristic fingerprint of its electronic system.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways and Methodologies
While established methods such as one-pot three-component reactions provide efficient access to the 1-phenylpyrrolidine-2,3-dione core, the exploration of novel synthetic pathways remains a significant research direction. nih.govbeilstein-journals.org Future efforts are likely to focus on the development of more sustainable and atom-economical methodologies. This includes the use of green solvents and catalysts, such as sulfonic acid-functionalized silica-coated magnetic nanoparticles, which offer the advantage of easy recovery and reusability. jst-ud.vn
Furthermore, the development of enantioselective synthetic routes to chiral this compound derivatives is a crucial area of interest. thieme-connect.de The biological activity of chiral molecules is often stereospecific, and the ability to selectively synthesize one enantiomer over the other is critical for the development of potent and selective therapeutic agents. Researchers are exploring various approaches, including the use of chiral catalysts and auxiliaries, to achieve high levels of stereocontrol in the synthesis of these compounds. thieme-connect.de
Continued Computational Studies for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has proven to be a powerful tool for elucidating the reaction mechanisms involved in the synthesis of pyrrolidine-2,3-diones. beilstein-journals.org Future computational studies are expected to provide an even more detailed understanding of the factors that govern the reactivity and selectivity of these reactions.
By modeling transition states and reaction intermediates, researchers can gain insights into the intricate details of bond formation and cleavage, the influence of catalysts, and the role of solvents. This deeper mechanistic understanding will be invaluable for the rational design of new synthetic routes with improved efficiency and selectivity. For instance, computational models can help predict the optimal reaction conditions to favor the formation of a desired product, thereby reducing the need for extensive empirical optimization.
Investigation of New Biological Targets and Pathways
The this compound scaffold has demonstrated a broad range of biological activities, suggesting its potential to interact with multiple biological targets. While research has identified its potential as an inhibitor of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3) and as a stabilizer of the 14-3-3-PMA2 protein-protein interaction, the full spectrum of its biological activity is yet to be uncovered. nih.gov
Future investigations will likely focus on identifying new biological targets and elucidating the molecular pathways through which this compound and its derivatives exert their effects. This could involve high-throughput screening against a wide array of enzymes and receptors, as well as target identification studies using chemical biology approaches. The exploration of its potential in areas such as Alzheimer's disease, inflammation, and cancer, where derivatives have shown promise, will likely be a key focus. researchgate.net Understanding the specific molecular interactions will be crucial for the development of this scaffold into targeted therapeutic agents.
Role of this compound as a Synthetic Intermediate for Complex Molecular Architectures
The inherent reactivity of the this compound core makes it a valuable synthetic intermediate for the construction of more complex and diverse molecular architectures. researchgate.net The dicarbonyl functionality and the reactive positions on the pyrrolidine (B122466) ring provide multiple handles for further chemical transformations.
Future research in this area will likely explore the use of this compound as a building block in the synthesis of novel heterocyclic systems and natural product analogues. Its ability to participate in various chemical reactions, including condensations, cycloadditions, and ring-transformations, opens up avenues for the creation of libraries of structurally diverse compounds. These new molecules can then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates with unique mechanisms of action. The development of efficient and selective methods to functionalize the this compound scaffold will be instrumental in realizing its full potential as a versatile synthetic intermediate.
Q & A
Basic: What are the common synthetic routes for 1-phenylpyrrolidine-2,3-dione derivatives in academic research?
Methodological Answer:
this compound derivatives are typically synthesized via multi-step protocols involving:
- Condensation reactions : Cyclization of precursors like 3-pyrroline-2-one intermediates with aromatic amines or phenyl-containing reagents under acidic or basic conditions .
- Multi-component reactions : For example, combining ketones, aldehydes, and amines in solvent systems (e.g., THF or dioxane) with catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Amine addition : Reaction of 3-pyrroline-2-one derivatives with aliphatic amines (e.g., methylamine) to form trisubstituted pyrrolidine-2,3-diones .
Key Optimization : Temperature control (0°C to reflux) and solvent selection (e.g., THF for nucleophilic substitutions) are critical for yield and purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- 1D/2D NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry. HSQC/HMBC correlations confirm connectivity between the phenyl group and the dione core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., ESI-HRMS for exact mass matching) .
- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable, though this is less common due to solubility challenges .
Advanced: How can researchers address low yields in cyclization steps during synthesis?
Methodological Answer:
Low yields in cyclization often arise from:
- Steric hindrance : Bulky substituents on the pyrrolidine core can impede ring closure. Mitigation includes using smaller auxiliaries (e.g., methyl groups) or adjusting reaction time .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene/EtOH mixtures enhance cross-coupling efficiency .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous conditions. Adding ligands like PPh₃ can stabilize reactive intermediates .
Advanced: What computational methods predict the reactivity of substituents on the pyrrolidine-2,3-dione core?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, C-4 and C-5 positions are often reactive due to conjugation with the dione moiety .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) by simulating binding affinities of substituents like phenyl or halogen groups .
- Kinetic studies : Computational kinetic models (e.g., Eyring equation) assess substituent effects on reaction rates, guiding synthetic prioritization .
Advanced: How should researchers analyze contradictory data in biological activity studies of pyrrolidine-2,3-diones?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may stem from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls.
- Solubility differences : Use co-solvents (e.g., DMSO ≤ 0.1%) to ensure compound dissolution without cytotoxicity .
- Metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .
Recommendation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
Basic: What are the typical applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for kinase inhibitors : The dione core mimics ATP-binding motifs, enabling interactions with kinase active sites. Derivatives are screened against cancer targets (e.g., Tyk2) .
- Neuroactive agents : Structural analogs (e.g., with piperazine moieties) are tested for CNS permeability and receptor binding (e.g., serotonin receptors) .
- Antimicrobial candidates : Halogenated derivatives (e.g., 4-chloro) are assessed for bacterial membrane disruption via logP optimization .
Advanced: What strategies mitigate byproduct formation in multi-step syntheses of pyrrolidine-2,3-diones?
Methodological Answer:
- Chromatographic purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates before side reactions occur .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyls during cross-coupling steps, later removed under mild conditions (e.g., TBAF) .
- In-situ monitoring : Techniques like TLC or inline IR spectroscopy detect early byproducts, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
